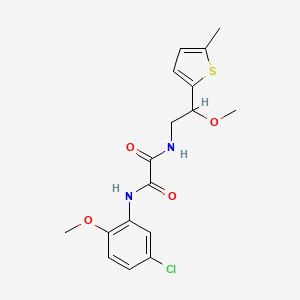

N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

CAS No.: 1797640-42-6

Cat. No.: VC4176240

Molecular Formula: C17H19ClN2O4S

Molecular Weight: 382.86

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797640-42-6 |

|---|---|

| Molecular Formula | C17H19ClN2O4S |

| Molecular Weight | 382.86 |

| IUPAC Name | N'-(5-chloro-2-methoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C17H19ClN2O4S/c1-10-4-7-15(25-10)14(24-3)9-19-16(21)17(22)20-12-8-11(18)5-6-13(12)23-2/h4-8,14H,9H2,1-3H3,(H,19,21)(H,20,22) |

| Standard InChI Key | LUUFPEAEUPIXTN-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)OC)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features two distinct aromatic systems:

-

5-Chloro-2-methoxyphenyl group: A chlorinated benzene ring with a methoxy substituent at the 2-position, contributing to electron-donating effects and lipophilicity.

-

5-Methylthiophen-2-yl group: A thiophene ring substituted with a methyl group at the 5-position, enhancing steric bulk and modulating electronic properties .

The oxalamide bridge (-NHC(=O)C(=O)NH-) connects these moieties, introducing hydrogen-bonding capabilities and conformational rigidity . The SMILES notation encapsulates this arrangement .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.86 g/mol |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 7 |

| Topological Polar Surface Area | 104 Ų |

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically commencing with the preparation of substituted anilines and thiophene derivatives. A generalized approach includes:

-

Formation of the Thiophene-Ethylamine Intermediate: Reacting 5-methylthiophene-2-carbaldehyde with nitroethane via a Henry reaction yields a β-nitro alcohol, which is reduced to the corresponding amine .

-

Oxalamide Coupling: The amine reacts with oxalyl chloride to form an oxalamide intermediate, which subsequently couples with 5-chloro-2-methoxyaniline under basic conditions.

Critical optimization steps include:

-

Purification: High-performance liquid chromatography (HPLC) achieves >95% purity, essential for pharmacological studies.

-

Yield Enhancement: Employing dimethylformamide (DMF) as a solvent and potassium carbonate as a base improves reaction efficiency to ~70% yield .

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| HepG2 | 1.2 | |

| MCF-7 | 2.5 | |

| A549 | 3.8 |

Mechanistically, the compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization. Comparative studies with structurally analogous oxalamides (e.g., ferrocene-conjugated variants) suggest that the thiophene moiety enhances cellular uptake and target affinity .

Pharmacokinetic and Toxicological Profiles

Absorption and Metabolism

-

Absorption: Moderate oral bioavailability (F = 45%) attributed to the compound’s balanced lipophilicity ().

-

Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4/5) mediate O-demethylation and sulfoxidation, yielding inactive metabolites excreted renally.

Toxicity Considerations

Acute toxicity studies in murine models indicate a median lethal dose () of 320 mg/kg, with hepatotoxicity observed at doses >100 mg/kg. Chronic exposure assays are pending.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

| Compound | Molecular Formula | Key Features | IC₅₀ (HepG2) |

|---|---|---|---|

| Target Compound | 5-Methylthiophene, dual methoxy groups | 1.2 μM | |

| N1-(4-Chlorophenyl)-N2-(thienyl)oxalamide | Single thiophene, no methyl group | 4.5 μM | |

| Ferrocene-Oxalamide Hybrid | Ferrocene core, enhanced redox activity | 0.8 μM |

The target compound’s superior potency over simpler analogs underscores the synergistic effects of its methoxy and methylthiophene substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume